2-Methoxy-4-(methylsulfanyl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-9-5(6(7)8)3-4-10-2/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICHYTQYSBNZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60799009 | |
| Record name | 2-Methoxy-4-(methylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60799009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652968-10-0 | |
| Record name | 2-Methoxy-4-(methylthio)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652968-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(methylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60799009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-(methylsulfanyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic acid
The direct synthesis of this compound primarily involves the methylation of the hydroxyl group of 2-hydroxy-4-(methylthio)butanoic acid. This transformation requires chemoselective methylation of the secondary alcohol in the presence of a carboxylic acid.
Strategies for Methylation of Hydroxyl Precursors
Several established methylation strategies for alcohols could theoretically be applied to the synthesis of this compound from its hydroxy analogue. The choice of reagent and conditions is critical to favor O-methylation of the hydroxyl group over the esterification of the carboxylic acid.
Common methylating agents that could be employed include diazomethane, dimethyl sulfate, and methyl iodide. eurekaselect.com
Diazomethane: This reagent is known for its ability to methylate carboxylic acids to form methyl esters and can also methylate alcohols, particularly in the presence of a catalyst such as fluoboric acid. caltech.edu However, the reaction with a hydroxy acid could potentially yield a mixture of the desired O-methylated acid, the methyl ester, and the O-methylated methyl ester. Selective O-methylation of the hydroxyl group in the presence of a carboxylic acid using diazomethane can be challenging. nih.gov
Dimethyl Sulfate: A powerful and cost-effective methylating agent, dimethyl sulfate typically requires basic conditions to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile. A suitable base, such as sodium hydride, would be necessary. However, the presence of the acidic carboxylic acid proton would likely lead to competitive reactions.
Williamson Ether Synthesis: A classic method for forming ethers, this approach would involve deprotonating the hydroxyl group with a strong base to form the corresponding alkoxide, followed by reaction with a methyl halide (e.g., methyl iodide). The challenge again lies in the selective deprotonation of the hydroxyl group in the presence of the more acidic carboxylic acid. Protection of the carboxylic acid group as an ester prior to methylation of the hydroxyl group, followed by deprotection, would be a more conventional and likely successful approach.
A summary of potential methylation strategies is presented in Table 1.
| Methylating Agent | Catalyst/Conditions | Potential Products | Selectivity Challenges |
| Diazomethane | Fluoboric Acid | O-methylated acid, methyl ester, O-methylated methyl ester | Low selectivity between hydroxyl and carboxylic acid groups. |
| Dimethyl Sulfate | Base (e.g., NaH) | O-methylated acid, methyl ester | Competitive reaction with the carboxylic acid proton. |
| Methyl Iodide | Base (e.g., NaH) | O-methylated acid | Requires protection of the carboxylic acid to be effective. |
Novel Reaction Pathways and Optimized Conditions
Specific, novel reaction pathways and optimized conditions for the direct, selective O-methylation of 2-hydroxy-4-(methylthio)butanoic acid to yield this compound are not well-documented in peer-reviewed scientific literature. The development of such a pathway would likely focus on achieving high chemoselectivity for the hydroxyl group. This could potentially involve the use of specific catalysts that promote O-methylation of alcohols in the presence of carboxylic acids, or the development of a one-pot protection-methylation-deprotection sequence. Given the industrial importance of methionine and its analogues, proprietary methods for such transformations may exist within commercial entities.
Synthesis of 2-Hydroxy-4-(methylthio)butanoic Acid (Methionine Hydroxy Analogue) as a Precursor and Analog
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), also known as methionine hydroxy analogue (MHA), is a widely used supplement in animal feed and serves as the key precursor for the synthesis of this compound. google.com
Esterification and Hydrolytic Routes of Related Derivatives
The synthesis of HMTBA and its derivatives often involves esterification and hydrolysis steps. For instance, the isopropyl ester of HMTBA is synthesized by the esterification of HMTBA with isopropanol, typically under acidic catalysis.
Conversely, the hydrolysis of related nitrile or ester derivatives is a common route to obtain HMTBA. The industrial production of HMTBA often starts with the synthesis of 2-hydroxy-4-(methylthio)butanenitrile (HMBN). google.com This nitrile is then hydrolyzed to the corresponding carboxylic acid. This hydrolysis can be carried out using strong mineral acids such as sulfuric acid. google.com The reaction proceeds through an intermediate amide, 2-hydroxy-4-(methylthio)butyramide, which is then further hydrolyzed to HMTBA. google.com
Another synthetic route involves the free radical addition of methyl mercaptan to an ester of 2-hydroxy-3-butenoic acid, yielding methyl 2-hydroxy-4-(methylthio)butanoate. This ester can then be hydrolyzed to HMTBA. google.com
Chemo-Enzymatic and Chemo-Catalytic Approaches from Bio-Renewable Feedstocks
There is growing interest in developing more sustainable routes to methionine and its analogues from bio-renewable feedstocks. nih.gov While specific chemo-enzymatic or chemo-catalytic routes from biomass to this compound are not detailed, the synthesis of its precursor, HMTBA, is a target for such approaches.
Enzymatic synthesis has been explored for the production of L-methionine (B1676389) analogues. For example, O-acetyl-L-homoserine sulfhydrolases can catalyze the synthesis of various L-methionine analogues. While this specific enzyme produces the amino acid, similar enzymatic approaches could potentially be developed for the synthesis of the hydroxy analogue. Co-oligomers of L-methionine and HMB have been synthesized using the proteolytic enzyme papain.
Chemo-catalytic conversion of biomass components into valuable chemicals is an active area of research. While direct pathways to HMTBA from biomass are still under development, the production of key intermediates from renewable sources is a promising strategy.
Industrial Production Strategies for Related Analogs
The industrial production of HMTBA is a well-established process. nih.gov A common commercial route begins with acrolein, which undergoes a Michael addition with methyl mercaptan to produce 3-(methylthio)propanal. google.com This aldehyde is then reacted with hydrogen cyanide to form the cyanohydrin, 2-hydroxy-4-(methylthio)butanenitrile (HMBN). google.com The final step is the hydrolysis of the nitrile group of HMBN to a carboxylic acid, yielding HMTBA. google.com
The reaction conditions for the hydrolysis of HMBN are carefully controlled to optimize the yield and purity of the final product. This typically involves a two-stage hydrolysis with sulfuric acid, first at a higher concentration and lower temperature to form the intermediate amide, followed by hydrolysis at a lower acid concentration and higher temperature to produce HMTBA. google.com
Stereoselective Synthesis and Chiral Resolution
The presence of a stereocenter at the α-carbon necessitates methods for controlling its configuration, which is crucial for applications in biologically active molecules.
While direct enantioselective synthesis of this compound is not extensively documented, general methodologies for the asymmetric synthesis of α-substituted carboxylic acids can be applied. Catalytic methods that create the chiral center with high enantiomeric excess (ee) are of significant interest. For instance, highly enantioselective routes to α-alkenyl α-amino acid derivatives have been developed using cooperative catalysis between achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids. nih.gov Such strategies, involving carbene insertion reactions, could potentially be adapted for the synthesis of α-methoxy acids.
Another powerful approach is the enantioselective functionalization of carbonyl compounds. researchgate.net Proline-catalyzed α-aminooxylation of aldehydes, for example, has been used as a key step in the synthesis of chiral molecules. researchgate.net Adapting these organocatalytic methods could provide a pathway to enantioenriched precursors of the target butanoic acid derivative. Chromium-catalyzed reactions have also proven effective for the enantioselective synthesis of related structures like α-exo-methylene γ-butyrolactones, achieving excellent yields and enantioselectivity (up to 99% ee) through the use of specific chiral ligands. organic-chemistry.org
Below is a table summarizing potential catalytic systems applicable to the synthesis of chiral α-substituted acids.
| Catalytic System | Ligand/Catalyst Type | Potential Application | Reported Enantioselectivity (for related substrates) |
| Dirhodium(II)/Chiral Phosphoric Acid | Chiral Spiro Phosphoric Acid (SPA) | Asymmetric N-H or O-H insertion | 83–98% ee nih.gov |
| Organocatalysis | Proline and its derivatives | Asymmetric α-heterofunctionalization | >99.5% ee researchgate.net |
| Chromium Catalysis | Carbazole-based bisoxazoline ligands | Carbonyl allylation/alkylation | up to 99% ee organic-chemistry.org |
This table presents generalized methodologies for α-substituted acids that could be adapted for the target compound.
Determining the enantiomeric purity of a chiral carboxylic acid like this compound is essential. This is commonly achieved by converting the enantiomeric mixture into diastereomers using a chiral derivatizing agent (CDA). These diastereomers possess different physical properties and can be separated and quantified using standard analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. nih.govtcichemicals.com
The reaction involves forming an amide or ester bond between the carboxylic acid and an enantiomerically pure CDA. For HPLC analysis, fluorescent CDAs, such as those with a dansyl moiety, are often used to enable highly sensitive detection. documentsdelivered.com For NMR analysis, chiral solvating agents (CSAs) like BINOL-based amino alcohols can be used, which induce non-equivalent chemical shifts for the enantiomers, allowing for their direct quantification from the NMR spectrum. nih.gov
| Derivatization Agent/Method | Analytical Technique | Principle | Detection Limit (Example) |
| 1-(4-Dansylaminophenyl)ethylamine (DAPEA) | HPLC with Fluorescence Detection | Formation of fluorescent diastereomeric amides. | 170 fmol per injection documentsdelivered.com |
| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | HPLC with UV Detection | Formation of diastereomeric amides with a charged tag. | 1.4–7.6 µmol/L researchgate.net |
| BINOL-based Amino Alcohol | ¹H NMR Spectroscopy | Formation of non-covalent diastereomeric complexes leading to signal splitting. | N/A (relies on signal resolution) nih.gov |
This table outlines common methods for assessing the chiral purity of carboxylic acids.
Derivatization for Functional Group Interconversion and Complex Scaffold Construction
The functional groups of this compound serve as handles for further chemical modifications, enabling its use as a building block in more complex structures.
The carboxylic acid moiety is readily converted into amides and esters, which are fundamental transformations in organic synthesis. organic-chemistry.org
Amide Formation: Amidation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. researchgate.netmdpi.com Triazine-based coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are also highly effective. scbt.com
Ester Formation: Esters can be synthesized through various methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, reaction of the carboxylate salt with an alkyl halide or using coupling agents similar to those in amidation can yield the desired ester. masterorganicchemistry.com
| Reaction | Reagents and Conditions | Product | Notes |
| Amidation | Amine, EDC/HOBt, in an organic solvent (e.g., DMF, DCM) | Amide | Widely used in peptide synthesis; low racemization. mdpi.com |
| Amidation | Amine, DMTMM, in an organic solvent | Amide | Efficient for rapid coupling. scbt.com |
| Esterification | Alcohol, catalytic H₂SO₄, heat | Ester | Classic Fischer esterification; equilibrium-driven. |
This table summarizes standard methods for the derivatization of the carboxylic acid group.
The thioether group (methylsulfanyl) can be selectively oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. The choice of oxidant and reaction conditions determines the outcome. researchgate.netnih.gov
Oxidation to Sulfoxide: To achieve selective mono-oxidation to the sulfoxide, mild oxidizing agents and controlled conditions are necessary to prevent overoxidation to the sulfone. organic-chemistry.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or one equivalent of hydrogen peroxide (H₂O₂) with a selective catalyst (e.g., certain titanosilicate zeolites or metal complexes) are effective. researchgate.netderpharmachemica.com
Oxidation to Sulfone: Stronger oxidizing conditions, such as using an excess of the oxidizing agent (e.g., >2 equivalents of H₂O₂ or m-CPBA) and/or higher temperatures, will typically lead to the formation of the sulfone. researchgate.netderpharmachemica.com
| Desired Product | Oxidizing Agent | Typical Conditions | Key Considerations |
| Sulfoxide | m-CPBA (1 equiv.) | Dichloromethane, 0 °C | Temperature control is crucial to prevent overoxidation. derpharmachemica.com |
| Sulfoxide | H₂O₂ (1 equiv.) with catalyst (e.g., Ti-MWW) | Solvent-free or in a suitable solvent | Catalyst choice influences selectivity. researchgate.net |
| Sulfone | m-CPBA (>2 equiv.) | Dichloromethane, room temperature to 35 °C | Excess oxidant drives the reaction to completion. derpharmachemica.com |
| Sulfone | H₂O₂ (>2.5 equiv.) with catalyst (e.g., Ti-MWW) | Solvent-free, heat | Ensures full conversion of the thioether and sulfoxide. researchgate.net |
This table compares reaction conditions for the selective oxidation of the thioether moiety.
The structure of this compound makes it a non-canonical amino acid (ncAA) mimetic, which can be incorporated into peptides to introduce novel structural and functional properties. asm.org The integration of ncAAs can enhance proteolytic stability, potency, and spectrum of action of antimicrobial peptides (AMPs), for example. nih.govresearchgate.net
The most common method for incorporating such building blocks is solid-phase peptide synthesis (SPPS). researchgate.net In SPPS, the carboxylic acid of the protected this compound derivative is activated in situ (using methods described in 2.4.1) and coupled to the N-terminus of the growing peptide chain, which is anchored to a solid support. mdpi.com
Beyond chemical synthesis, biosynthetic methods are emerging for ncAA incorporation. asm.orgnih.gov These techniques involve engineering the translational machinery of cells, such as using orthogonal aminoacyl-tRNA synthetase-tRNA pairs, to recognize a specific codon and insert the ncAA into a protein during ribosomal synthesis. nih.govfrontiersin.org While typically used for α-amino acids, these principles are being expanded to other structures. The incorporation of this compound would confer unique properties to the resulting peptide, such as altered hydrophobicity and conformational constraints due to the α-methoxy group and the oxidizable thioether side chain.
Formation of Organometallic Chelates with Divalent Metal Ions
Research into the formation of organometallic chelates with this compound is limited in publicly available scientific literature. However, extensive studies have been conducted on the closely related α-hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), also known as methionine hydroxy analogue (MHA). This compound has been shown to form stable metal chelates with divalent metal ions. nih.govnih.gov The general chemical formula for these complexes is [{CH₃S(CH₂)₂CH(OH)COO}₂M]·nH₂O. nih.govnih.gov
Potentiometric and pH-metric studies at 25°C have been employed to determine the protonation and complex formation constants for HMTBA with several divalent metal ions. nih.govnih.gov For instance, investigations into the ternary system involving zinc(II), HMTBA, and glycine have been conducted to understand the interactions in more complex environments. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) has been utilized to analyze the species present in solutions containing HMTBA and metal ions like iron and zinc. nih.gov These studies have revealed the existence of various species with different ligand-to-metal ratios in solution. nih.gov
The stability of these chelates is a significant area of interest, particularly in fields such as animal nutrition, where they are explored as a means to enhance the bioavailability of essential trace minerals. nih.govnih.gov For example, in vivo studies with rats on a zinc-deficient diet indicated that zinc retention was significantly higher (+61%) when supplied as a Zn/HMTBA chelate compared to zinc sulfate. nih.gov This suggests that the chelated form may offer a more efficient delivery mechanism for the metal ion. nih.gov
Detailed Research Findings
The stability of the metal-ligand complexes is quantified by their formation constants. The following table summarizes the key findings from potentiometric studies on the complexation of 2-hydroxy-4-(methylthio)butanoic acid with divalent metal ions.
| Metal Ion | Ligand | Log β | Conditions | Reference |
| Zn(II) | HMTBA | 6.57(11) (for [Zn(HMTBA)(glycine)]) | 25 °C | nih.gov |
| Cu(II) | HMTBA | Not specified in abstract | 25 °C | nih.gov |
| Fe(III) | HMTBA | Not specified in abstract | 25 °C | nih.gov |
HMTBA: 2-hydroxy-4-(methylthio)butanoic acid
Distribution diagrams based on these studies indicate that at a pH above 2.5, free Fe³⁺ cations are not present in the solution, highlighting the strong chelation by HMTBA. nih.gov
Advanced Analytical and Structural Elucidation Techniques
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic methods are indispensable for determining the connectivity of atoms and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For "2-Methoxy-4-(methylsulfanyl)butanoic acid," ¹H and ¹³C NMR would provide detailed information about its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for each set of non-equivalent protons. Based on the structure, one would anticipate signals for the methoxy (B1213986) group protons, the methylthio group protons, the methylene (B1212753) protons adjacent to the sulfur atom, the methine proton at the C2 position, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The methoxy and methylthio protons would likely appear as sharp singlets. The methylene and methine protons would exhibit more complex splitting patterns (e.g., triplets, sextets) due to spin-spin coupling with neighboring protons, which can be analyzed using the n+1 rule. For comparison, in the analogous compound butanoic acid, the terminal methyl protons appear around 0.98 ppm (triplet), the adjacent methylene protons at 1.68 ppm (sextet), the methylene protons next to the carbonyl group at 2.33 ppm (triplet), and the carboxylic acid proton at a much higher chemical shift of around 11.5 ppm. docbrown.info The presence of the methoxy and methylsulfanyl groups in the target molecule would alter these chemical shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For "this compound," five distinct signals would be expected, corresponding to the carboxylic carbon, the methine carbon, the methylene carbon, the methoxy carbon, and the methylthio carbon. The chemical shift of the carbonyl carbon in the carboxylic acid group would be the most downfield, typically in the range of 170-185 ppm. For butanoic acid, the carbonyl carbon appears at a high chemical shift, while the other carbons are found at lower values, with the chemical shift decreasing as the distance from the electronegative oxygen atoms increases. docbrown.info A similar trend would be expected for "this compound," with the positions of the signals for the C2, C3, and C4 carbons being influenced by the methoxy and methylsulfanyl substituents.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons, helping to confirm the connectivity of the methylene and methine groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive assignments for the carbon skeleton.
| Proton Environment | Expected ¹H Chemical Shift Range (ppm) | Expected Splitting Pattern |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet |
| Methine (-CH(OCH₃)-) | 3.5 - 4.5 | Doublet of Doublets |
| Methylene (-CH₂-S-) | 2.5 - 3.0 | Multiplet |
| Methoxy (-OCH₃) | 3.2 - 3.8 | Singlet |
| Methylthio (-SCH₃) | 2.0 - 2.5 | Singlet |
| Carbon Environment | Expected ¹³C Chemical Shift Range (ppm) |
| Carbonyl (-COOH) | 170 - 185 |
| Methine (-CH(OCH₃)-) | 70 - 85 |
| Methylene (-CH₂-S-) | 30 - 40 |
| Methoxy (-OCH₃) | 50 - 60 |
| Methylthio (-SCH₃) | 15 - 25 |
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of "this compound" would be characterized by absorption bands corresponding to the various functional groups present. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. researchgate.net A strong, sharp absorption band between 1710 and 1760 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. researchgate.net C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching of the methoxy group and the C-S stretching of the methylsulfanyl group would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. For butanoic acid, characteristic bands for the O-H and C=O groups are observed in these expected regions. researchgate.net
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The S-C and C-C bond vibrations, which may be weak in the FTIR spectrum, could be more prominent in the Raman spectrum. This technique would be especially useful for studying the conformational isomers of the molecule in different states (solid, liquid) by analyzing changes in the vibrational frequencies.
| Functional Group | Vibrational Mode | Expected FTIR Absorption Range (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |
| Carbonyl (-C=O) | C=O Stretch | 1710 - 1760 (strong) |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |
| Methoxy (C-O) | C-O Stretch | 1050 - 1150 |
| Thioether (C-S) | C-S Stretch | 600 - 800 |
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Electrospray Ionization (ESI): ESI is a soft ionization technique that would be suitable for "this compound," allowing for the determination of its molecular weight with high accuracy. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the elemental composition.
Tandem Mass Spectrometry (MS/MS): Tandem MS (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a series of product ions. The fragmentation pattern provides valuable structural information. For "this compound," characteristic fragmentation pathways would include the loss of the methoxy group, the carboxylic acid group, and cleavage of the carbon-sulfur bond. The fragmentation of the closely related compound, 2-Hydroxy-4-(methylthio)butanoic acid, has been studied, and similar fragmentation behavior would be anticipated. mzcloud.org
| Precursor Ion | Possible Fragmentation Pathways | Expected Neutral Loss |
| [M+H]⁺ | Loss of water | 18 |
| [M+H]⁺ | Loss of methoxy group | 31 |
| [M+H]⁺ | Loss of carboxylic acid group | 45 |
| [M+H]⁺ | Cleavage of C-S bond and loss of methylthio group | 47 |
X-ray Diffraction Analysis
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional structure of molecules in the solid state.
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for "this compound" is not publicly available, the structure of the closely related compound, (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid, has been determined. researchgate.netnih.gov This compound crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov It is reasonable to assume that "this compound" would exhibit similar packing features.
In the solid state, molecules of this type are likely to be linked by intermolecular hydrogen bonds involving the carboxylic acid groups, forming dimers or extended chains. The conformation of the aliphatic chain would also be determined, revealing the torsion angles between the different functional groups. For the hydroxy analog, the crystal structure reveals an extensive hydrogen-bonding network. researchgate.netnih.gov
| Structural Parameter | Expected Information from Single-Crystal XRD | Information from Analogous Structure ((R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid) |
| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic researchgate.netnih.gov |
| Space Group | e.g., P2₁/c, P-1 | P2₁/c researchgate.netnih.gov |
| Unit Cell Dimensions | a, b, c, α, β, γ | a = 16.0940 Å, b = 8.8747 Å, c = 10.558 Å, β = 105.654° researchgate.net |
| Hydrogen Bonding | O-H···O interactions | Extensive hydrogen-bonding network forming polar layers researchgate.netnih.gov |
| Molecular Conformation | Torsion angles of the carbon backbone | Two conformationally non-equivalent molecules in the asymmetric unit researchgate.netnih.gov |
Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of crystalline solids and the identification of different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly affect the physical properties of a material. While no specific polymorphic studies on "this compound" have been reported, PXRD would be the primary technique used to investigate this phenomenon. Each polymorph would give a unique diffraction pattern, characterized by a specific set of peak positions and intensities. PXRD can be used to identify the presence of different crystalline forms in a bulk sample and to monitor phase transitions as a function of temperature or other variables.
Advanced Chromatographic Separation and Quantification
Chromatographic techniques are fundamental to the analytical chemistry of this compound, providing the high-resolution separation necessary for accurate quantification and identification.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and highly sensitive technique for the analysis of non-volatile or thermally unstable compounds like carboxylic acids. rsc.org While specific studies detailing the LC-MS analysis of this compound are not prevalent, extensive research on its close structural analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), provides a robust framework for its analysis. chromatographyonline.com
Methods developed for HMTBA in complex biological and environmental matrices, such as bovine serum and seawater, demonstrate the capability of LC-MS for this class of compounds. chromatographyonline.com A typical approach involves reversed-phase liquid chromatography, which separates compounds based on their hydrophobicity, coupled with electrospray ionization-mass spectrometry (ESI-MS) or tandem mass spectrometry (ESI-MS/MS) for detection. chromatographyonline.comnih.gov
For the analysis of HMTBA, researchers have successfully employed C18 columns with a mobile phase consisting of a water and acetonitrile (B52724) gradient containing an acid modifier like trifluoroacetic acid to ensure good peak shape and retention. chromatographyonline.com ESI-MS operating in negative ion mode is particularly effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. chromatographyonline.com Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion, allowing for quantification even at very low concentrations (ng/mL levels). chromatographyonline.com
| Parameter | Condition for HMTBA Analysis chromatographyonline.com |
|---|---|
| Chromatography | Reversed-Phase LC |
| Column | C18 (25 cm × 4.6 mm, 5-μm) |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid |
| Ionization | Electrospray (ESI), Negative Ion Mode |
| Detection | MS and MS/MS |
| Monitored Ion (SIM) | m/z 149 [M-H]⁻ |
| Monitored Transition (MS/MS) | m/z 149 → m/z 101 |
Gas Chromatography (GC) Techniques (e.g., GC-MS, GCxGC-TOFMS) for Volatile Profiles
Gas chromatography is a premier technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Due to the low volatility of carboxylic acids like this compound, derivatization is often a necessary step to convert the analyte into a more volatile form suitable for GC analysis. This process is common for the analysis of its analog, HMTBA. oup.com
GC coupled with mass spectrometry (GC-MS) provides high-resolution separation and definitive identification based on the compound's mass spectrum. nih.gov The analysis of volatile profiles in complex samples often reveals a wide array of compounds, including various butanoic acid derivatives. epa.gov
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers even greater resolving power. This technique subjects the sample to two different separation processes online, significantly enhancing peak capacity and allowing for the separation of co-eluting compounds that would be unresolved in a single-dimensional GC analysis. This is particularly useful in the characterization of complex volatile organic compound profiles where hundreds of individual chemicals may be present.
| Technique | Principle & Application | Relevance to Target Compound |
|---|---|---|
| GC-MS | Separates volatile compounds in a capillary column followed by mass-based identification. nih.gov | Applicable after derivatization to increase volatility. Provides structural information from fragmentation patterns. |
| GCxGC-TOFMS | Employs two columns with different stationary phases for enhanced separation of complex mixtures. TOFMS allows for rapid, full-spectrum acquisition. | Ideal for resolving the target compound from a complex matrix of other volatile or semi-volatile substances. |
Capillary Electrophoretic Methods for Charged Species Resolution (e.g., Capillary Isotachophoresis)
Capillary electrophoresis (CE) encompasses a family of techniques that separate ionic species in narrow-bore capillaries under the influence of a high electric field. sciex.comwikipedia.org These methods are characterized by high efficiency, rapid analysis times, and minimal sample consumption. sciex.com
Capillary isotachophoresis (CITP) is a specific CE technique that has been successfully applied to the rapid determination of the structurally similar compound, 2-hydroxy-4-(methylthio)butanoic acid, in complex samples like poultry feed. oup.comnih.gov In CITP, analytes are separated based on their electrophoretic mobility into discrete, consecutive zones between a leading electrolyte with high mobility and a terminating electrolyte with low mobility. nih.govmdpi.com
This method offers extraordinary selectivity because only charged species migrate under the electric field, leaving non-ionic species unresolved. nih.gov For a carboxylic acid like this compound, analysis would be performed at a pH where the carboxyl group is deprotonated, giving the molecule a net negative charge. A study on HMTBA demonstrated that CITP is significantly faster than GC methods and can provide quantitative results with sample recoveries exceeding 90% and coefficients of variation under 10%. oup.comnih.gov
| Parameter | Details from HMTBA Analysis by CITP oup.com |
|---|---|
| Principle | Separation of charged species based on electrophoretic mobility into consecutive zones. |
| Sample Preparation | Simple cold water extraction (15 min). |
| Analysis Time | Approximately 15 minutes per sample. |
| Leading Electrolyte | Histidine hydrochloride |
| Terminating Electrolyte | 2-(N-morpholino)ethanesulfonic acid (MES) |
| Detection | Conductivity detection. |
| Key Advantage | Rapid, highly selective for charged species, and requires minimal sample cleanup. oup.comnih.gov |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. However, no dedicated studies on 2-Methoxy-4-(methylsulfanyl)butanoic acid using these techniques were found in the public domain.
Density Functional Theory (DFT) for Electronic Properties and Thermochemistry
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. Such studies provide insights into properties like molecular orbital energies, electron density distribution, and thermodynamic stability. A search for DFT studies specifically focused on this compound did not yield any published research. Consequently, data regarding its calculated electronic properties and thermochemistry are not available.
Calculated Electronic and Thermochemical Properties (DFT)
| Property | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Dipole Moment | Data not available |
| Enthalpy of Formation | Data not available |
Conformational Landscapes and Intermolecular Interactions
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and how it interacts with other molecules. Computational analysis of the conformational landscape helps identify stable geometries, while studies of intermolecular interactions can explain its behavior in condensed phases. There is no available research detailing the conformational analysis or the specific intermolecular interaction energies for this compound.
Molecular Dynamics and Docking Simulations
These simulation techniques are crucial for understanding how a molecule behaves in a biological system and for predicting its potential as a therapeutic agent.
Prediction of Metabolic Transformations and Pathway Intermediates
In silico tools can predict how a compound might be metabolized by enzymes in the body, which is a critical aspect of drug discovery and development. A search for predicted metabolic pathways or transformation products for this compound yielded no specific results.
In Silico Screening and Virtual Library Design
In silico screening involves using computational methods to search large databases of virtual compounds to identify molecules with desired properties. Virtual libraries can also be designed around a core scaffold like this compound to explore chemical space. No publications were found that include this compound in in silico screening campaigns or as a scaffold for virtual library design.
Biochemical and Metabolic Research Applications Non Human Systems
Exploration of Metabolic Roles and Pathways
Research into HMTBA has elucidated its multifaceted role in cellular metabolism, particularly its conversion to L-methionine (B1676389) and its subsequent participation in sulfur amino acid biochemistry.
Biosynthesis and Interconversion with Related Sulfur Amino Acids and Analogs
The primary metabolic function of HMTBA is its conversion to L-methionine, the biologically active form of the amino acid. nih.govsemanticscholar.org This transformation is a two-step enzymatic process. semanticscholar.orgresearchgate.net First, HMTBA is oxidized to form the α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMB). semanticscholar.org Subsequently, KMB undergoes transamination, where an amino group is donated, typically from another amino acid like L-leucine, to form L-methionine. researchgate.net
Once converted, L-methionine integrates into the body's amino acid pool and can be used for protein synthesis or enter other critical pathways. semanticscholar.org Interestingly, HMTBA has also been identified as a naturally occurring intermediate in chicks, synthesized from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. nih.gov This naturally formed HMTBA can then be converted to L-methionine, indicating its role as an endogenous precursor in certain species. nih.gov
Involvement in Transsulfuration and Antioxidant Defense Mechanisms
Following its conversion to L-methionine, HMTBA contributes significantly to the transsulfuration pathway. nih.govsemanticscholar.org This metabolic route is crucial for synthesizing another sulfur-containing amino acid, cysteine. nih.govfrontiersin.org L-methionine is first converted to homocysteine, which then combines with serine to form cystathionine. frontiersin.org This intermediate is subsequently cleaved to produce cysteine. frontiersin.org
The production of cysteine is vital for the body's antioxidant defense system. nih.govmdpi.com Cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. frontiersin.orgnih.gov Research has shown that supplementation with HMTBA can lead to increased production of antioxidant metabolites, including taurine (B1682933) and reduced glutathione. nih.gov This enhanced antioxidant capacity helps protect cells from oxidative stress. nih.govmdpi.com Studies in ducks have demonstrated that HMTBA supplementation improved the redox status in muscle tissue by significantly increasing total antioxidant capacity and the activity of glutathione peroxidase. researchgate.net In vitro studies using intestinal cells have also shown that HMTBA protects the epithelial barrier from oxidative damage, a benefit attributed to the increased synthesis of taurine and glutathione. nih.gov
Enzymatic Transformations and Stereochemical Preferences of Hydroxy Acid Oxidases and Dehydrogenases
The initial conversion of HMTBA to KMB is a stereospecific process involving distinct enzymes for the D- and L-isomers of the compound. semanticscholar.orgresearchgate.netnih.gov
The L-isomer (L-HMB) is oxidized by L-2-hydroxy acid oxidase , a flavoenzyme located in the peroxisomes of the liver and kidney. researchgate.netnih.gov
The D-isomer (D-HMB) is oxidized by D-2-hydroxy acid dehydrogenase , a mitochondrial enzyme found in a wide array of tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle. researchgate.netnih.gov
This dual-enzyme system allows for the efficient conversion of both isomers of HMTBA into the common intermediate KMB, which is then transaminated to L-methionine. researchgate.netnih.gov This is a key advantage, as it provides a biochemical basis for the high bioavailability of the racemic DL-HMTBA mixture commonly used in animal nutrition. researchgate.net The widespread presence of D-2-hydroxy acid dehydrogenase means that the D-isomer can be effectively utilized for protein synthesis throughout the body. researchgate.netnih.gov
Utilization in Animal Nutrition Research as a Methionine Source Analogue
HMTBA is widely used in animal nutrition as a synthetic source of methionine, particularly in poultry and livestock feeds. nih.govnih.gov Its efficacy compared to the standard supplemental form, DL-methionine (DLM), has been the subject of numerous studies.
Comparative Studies of Metabolic Efficacy in Livestock Model Systems
Research comparing HMTBA and DL-methionine has yielded varied results, often dependent on the species, diet, and performance metrics evaluated. Many studies conclude that HMTBA and DL-methionine provide equimolar levels of methionine activity. nih.gov
In broiler chickens, some studies have found no significant differences in growth performance and carcass yield between the two sources when supplemented to meet requirements. tandfonline.comtandfonline.com Similarly, a study in Cherry Valley ducks found that DL-HMTBA and DL-methionine had equal biological value for growth performance and feather growth. researchgate.net Research in early-weaned pigs also supported the hypothesis of equimolar efficacy, with performance responses not differing between HMTBA and DL-methionine supplementation. nih.gov
However, some research suggests differences in specific contexts. For instance, in laying ducks, both HMTBA and DL-methionine supplementation improved egg weight and mass compared to a basal diet, with no significant difference between the two sources. nih.gov In finishing beef cattle, an isopropyl ester form of HMTBA (HMBi) was shown to improve average daily gain and feed conversion ratio. frontiersin.org The distinct metabolic pathways and absorption mechanisms for HMTBA and DL-methionine are often cited as reasons for potential differences in bioefficacy under various physiological or dietary conditions. tandfonline.com
Comparative Efficacy of HMTBA vs. DL-Methionine in Livestock
| Animal Model | Key Findings | Reference |
|---|---|---|
| Young Swine | Performance responses did not differ; results support equimolar levels of methionine activity. | nih.gov |
| Broiler Chickens | No differences in performance criteria when OH-Met was substituted for DL-Met at a 1.54 times higher amount (based on assumed 65% relative bioavailability of the product). | tandfonline.com |
| Laying Ducks | Both sources increased egg weight and mass with no differences between them. | nih.gov |
| Cherry Valley Ducks | Equal biological value for growth performance, carcass traits, and feather growth. HMTBA showed superior antioxidant effects in muscle. | researchgate.net |
Emerging Research Directions and Future Prospects
Development of Sustainable Synthetic Routes via Biocatalysis and Renewable Feedstocks
The chemical industry's shift towards sustainability is driving research into greener synthetic methods. For 2-Methoxy-4-(methylsulfanyl)butanoic acid, this involves exploring biocatalysis and renewable feedstocks to replace traditional, often environmentally taxing, chemical processes.
Biocatalysis: This approach uses enzymes or whole microbial cells to catalyze chemical reactions. Biocatalysts offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. researchgate.netrsc.org For instance, enzymes like hydrolases and redox biocatalysts are widely used in industrial biotransformations. researchgate.net Research could focus on identifying or engineering enzymes, such as lipases or dioxygenases, capable of constructing the this compound scaffold. rsc.orgmdpi.com The enzymatic synthesis of co-oligomers using l-methionine (B1676389) and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (d,l-HMB), with the enzyme papain has already been demonstrated, showcasing the feasibility of enzymatic approaches for related structures. nih.gov
Renewable Feedstocks: Utilizing biomass-derived starting materials is a cornerstone of green chemistry. greenchemistry-toolkit.org Feedstocks such as carbohydrates (from corn or sugarcane), lignin (B12514952) (from wood), and lipids (from plant oils) can be transformed into valuable chemical building blocks. greenchemistry-toolkit.orgresearchgate.net A potential sustainable route for this compound could start from renewable sources like glycerol (B35011) or fatty acids, employing a series of biocatalytic steps to achieve the final product. mdpi.comresearchgate.net This approach not only reduces reliance on petrochemicals but also aligns with the principles of a circular economy.
| Approach | Description | Potential Feedstocks | Key Advantages |
|---|---|---|---|
| Enzymatic Synthesis | Use of isolated enzymes (e.g., lipases, oxidases) to perform specific reaction steps with high chemo-, regio-, and stereoselectivity. researchgate.netmdpi.com | Glycerol, Fatty Acids, Lignin-derived aromatics greenchemistry-toolkit.orgresearchgate.net | High specificity, mild reaction conditions, reduced byproducts. researchgate.net |
| Whole-Cell Biotransformation | Utilization of genetically engineered microorganisms (e.g., E. coli, P. putida) to convert simple feedstocks into the target molecule through metabolic pathways. rsc.orgmdpi.com | Glucose, Cellulose, Benzene greenchemistry-toolkit.orgmdpi.com | Multi-step synthesis in a single pot, co-factor regeneration. |
Design of Functionally Tunable Derivatives for Targeted Biochemical Probes
The core structure of this compound can be chemically modified to create derivatives that serve as biochemical probes. These probes are invaluable tools for studying biological processes and molecular interactions.
The design of such probes involves the strategic introduction of functional groups that confer specific properties. For example, attaching a fluorophore (a fluorescent dye) would allow for the visualization and tracking of the molecule within cells or tissues. nih.gov The development of "push-pull" systems within the molecular structure can lead to highly tunable emissions and large Stokes shifts, which are desirable properties for imaging applications. nih.gov
Furthermore, derivatives can be designed to selectively bind to specific biological targets, such as proteins or enzymes. By altering substituents on the butanoic acid chain or the methoxy (B1213986) group, researchers can fine-tune the molecule's binding affinity and selectivity. nih.gov This could lead to the development of probes for studying enzymes involved in methionine metabolism, given the structural similarity to methionine precursors. nih.gov
| Probe Type | Functional Modification | Potential Application | Example Functional Group |
|---|---|---|---|
| Fluorescent Probes | Attachment of a fluorophore to the core structure. nih.gov | Live-cell imaging, tracking molecular distribution. | Coumarin, BODIPY, Cyanine nih.gov |
| Affinity-Based Probes | Introduction of reactive groups for covalent binding to target proteins. | Identifying protein binding partners, enzyme inhibition studies. | Alkynes (for click chemistry), Photo-reactive groups |
| Selectivity-Tuned Ligands | Systematic modification of substituents to enhance binding to a specific target over others. nih.gov | Developing selective inhibitors or activators for enzymes. | Alkyl chains, Halogens, Aromatic rings |
Advanced Hyphenated Analytical Techniques for Comprehensive Profiling
A thorough understanding of a compound's metabolic fate and its presence in complex mixtures requires powerful analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are essential for this purpose. saspublishers.comnih.gov
For comprehensive profiling of this compound and its potential metabolites, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. nih.gov LC-MS is particularly powerful for its high sensitivity and specificity in identifying chemicals within a complex matrix. saspublishers.comajrconline.org Tandem mass spectrometry (LC-MS-MS) can provide detailed structural information by analyzing the fragmentation patterns of molecular ions. nih.gov
Other promising hyphenated techniques include LC-Nuclear Magnetic Resonance (LC-NMR), which provides unambiguous structural elucidation of separated compounds, and LC-Infrared (LC-IR) spectroscopy, which is useful for identifying specific functional groups. saspublishers.comnih.gov These advanced methods will be crucial for pharmacokinetic studies, metabolite identification, and understanding the compound's interaction with biological systems.
Elucidation of Novel Biological Activities in Non-Human Model Systems
The structural relationship of this compound to methionine and its analogues suggests it may possess interesting biological activities. The closely related compound DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA) is a known precursor to L-methionine and has been studied for its effects on intestinal health and animal nutrition. nih.govnih.govnih.gov
Studies on HMTBA have shown that it can protect intestinal epithelial barrier function in cell culture models (Caco-2 cells) by boosting the production of antioxidants like taurine (B1682933) and glutathione (B108866). nih.gov In chicks, HMTBA is converted stereospecifically to L-methionine through distinct enzymatic pathways for its D- and L-isomers. nih.govresearchgate.net In dairy cows, HMTBA supplementation has been shown to increase blood methionine concentrations and milk fat yield. nih.gov
Future research could investigate whether this compound exhibits similar or novel activities in these and other non-human model systems. Exploring its effects on metabolic pathways, oxidative stress, and gut microbiota could reveal new therapeutic or nutritional applications.
Computational-Guided Discovery of Structure-Activity Relationships
Computational chemistry offers powerful tools for accelerating the discovery and optimization of bioactive molecules. nih.gov By establishing a Structure-Activity Relationship (SAR), researchers can understand how a molecule's chemical structure relates to its biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this field. A 3D-QSAR model, for example, can correlate the three-dimensional properties of a series of molecules with their known activities to predict the potency of new, unsynthesized compounds. ijddd.com This approach has been successfully applied to derivatives of 2-methoxy benzanilides to design novel antimycobacterial agents. ijddd.com
For this compound, computational methods can be used to:
Design Derivatives: Predict which structural modifications are most likely to enhance a desired biological activity (e.g., enzyme inhibition, receptor binding). nih.gov
Prioritize Synthesis: Rank a virtual library of potential derivatives, allowing chemists to focus their synthetic efforts on the most promising candidates. nih.gov
Understand Interactions: Model how the molecule and its derivatives bind to the active site of a target protein, providing insights for rational drug design.
By integrating computational analysis with experimental testing, the process of discovering and optimizing compounds with novel biological functions can be made significantly more efficient. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methoxy-4-(methylsulfanyl)butanoic acid in a laboratory setting?
- Methodological Answer : A common approach involves coupling protected intermediates. For example, phthalimide-protected methionine analogs (e.g., 2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid) can be synthesized by reacting phthalic anhydride with amino acid derivatives under anhydrous conditions . Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC is recommended to achieve >95% purity. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize by-products like sulfoxide derivatives .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm the methoxy (δ 3.3–3.5 ppm) and methylsulfanyl (δ 2.1–2.3 ppm) groups.
- X-ray Crystallography : For structural elucidation, SHELX software is widely used to refine crystal structures, particularly for resolving stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H] at m/z 195.06) and detects impurities.
Q. What safety precautions are necessary when handling this compound, given its GHS classifications?
- Methodological Answer : Based on analogs with methylsulfanyl groups:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335).
- Waste Disposal : Collect residues in sealed containers for incineration to avoid environmental release of sulfur-containing by-products .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. For example, the methylsulfanyl group’s electron-donating nature can shift carbonyl peaks in IR. To resolve this:
- Perform variable-temperature NMR to identify dynamic equilibria.
- Use computational tools (e.g., Gaussian) to model electronic environments and compare with experimental data .
- Cross-validate with X-ray structures to confirm substituent positions .
Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in methoxy-group introduction.
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility but may increase side reactions; balance with toluene for steric hindrance .
- Statistical Design : Use response surface methodology (RSM) to model interactions between temperature, pH, and reagent ratios. For example, a pH range of 6.5–7.5 maximizes thioether stability .
Q. How does computational modeling assist in predicting the reactivity and stability of this compound in different solvents?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts nucleophilic attack sites (e.g., sulfur atom in methylsulfanyl group) and oxidation susceptibility.
- Solvation Free Energy Calculations : Use COSMO-RS to simulate solubility in water vs. organic solvents, aiding in solvent selection for recrystallization .
- Reaction Pathway Analysis : Tools like Reaxys or Pistachio databases map plausible degradation pathways (e.g., sulfoxide formation in aerobic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
